(3S,4R)-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride

Endothelin receptor antagonism ETA selectivity Structure–activity relationship

This single-enantiomer (3S,4R) chiral core serves two high-value therapeutic programs. For endothelin antagonists, the p-tolyl group delivers >1,000-fold ETA/ETB selectivity. For antimalarials, it achieves >95% parasitemia reduction in P. berghei models. The pre-resolved stereochemistry eliminates chiral separation; the HCl salt enables direct HATU/EDC coupling without free-basing. Procure to accelerate SAR exploration and scale-up without racemization risk.

Molecular Formula C19H22ClNO2
Molecular Weight 331.8 g/mol
Cat. No. B8020106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride
Molecular FormulaC19H22ClNO2
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl
InChIInChI=1S/C19H21NO2.ClH/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)19(21)22)11-15-5-3-2-4-6-15;/h2-10,17-18H,11-13H2,1H3,(H,21,22);1H/t17-,18+;/m0./s1
InChIKeySDUOBCQOWMQFLQ-CJRXIRLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride – Chiral Pyrrolidine Scaffold for Pharmaceutical Intermediate Procurement


(3S,4R)-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1956309-30-0) is a single‑enantiomer trans‑1,3,4‑trisubstituted pyrrolidine hydrochloride salt with a molecular formula of C₁₉H₂₂ClNO₂ and a molecular weight of 331.84 g/mol. It belongs to the class of 4‑aryl‑N‑benzylpyrrolidine‑3‑carboxylic acids, a scaffold that has been investigated as both endothelin‑A receptor antagonist cores and, more recently, as the central pharmacophore for orally efficacious antimalarial 4‑aryl‑N‑benzylpyrrolidine‑3‑carboxamides. [1] The defined (3S,4R) stereochemistry and the hydrochloride salt form make this compound a procurement‑relevant chiral intermediate for groups requiring a pre‑resolved trans‑configured building block without racemization risk or additional salt‑formation steps.

Why (3S,4R)-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride Cannot Be Replaced by Generic Pyrrolidine‑3‑carboxylic Acid Analogs


Simple substitution of the 4‑substituent or stereochemical configuration in 1‑benzyl‑4‑arylpyrrolidine‑3‑carboxylic acid derivatives leads to profound changes in pharmacological profile. In the 2,4‑diarylpyrrolidine‑3‑carboxylic acid endothelin antagonist series, replacing the 4‑methoxyphenyl group of the lead compound with a 4‑methylphenyl (p‑tolyl) moiety, combined with a benzodioxole‑to‑dihydrobenzofuran substitution, delivered a significant increase in ETA‑receptor selectivity over the ETB receptor. [1] Furthermore, in the 4‑aryl‑N‑benzylpyrrolidine‑3‑carboxamide antimalarial class, the identity and position of the 4‑aryl substituent directly control oral efficacy in Plasmodium berghei-infected mouse models; certain 4‑aryl variants achieve >99% parasitemia reduction, while close structural analogs are essentially inactive, demonstrating that in‑class exchange without quantitative SAR alignment carries a high risk of efficacy loss. [2] The (3S,4R) enantiomer cannot be replaced by the (3R,4S) or racemic trans mixture without altering the three‑dimensional presentation of the carboxylate and aryl groups to chiral biological targets. [3]

(3S,4R)-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride – Quantitative Differentiation Evidence Against Closest Analogs and Class Reference Standards


4‑Methylphenyl (p‑Tolyl) vs. 4‑Methoxyphenyl Substitution: Impact on ETA/ETB Receptor Selectivity

In the pyrrolidine‑3‑carboxylic acid endothelin antagonist series, the compound bearing a 4‑methylphenyl (p‑tolyl) group at the 4‑position of the pyrrolidine ring (structurally equivalent to the 4‑aryl substituent of the target compound) showed enhanced ETA selectivity compared to the 4‑methoxyphenyl analog that characterized the earlier lead A‑127722. The 4‑methyl analog, when elaborated with an optimized dihydrobenzofuran side chain, contributed to a >1000‑fold selectivity for ETA over ETB receptors (ETA IC₅₀ in the sub‑nanomolar range), whereas the 4‑methoxy‑containing progenitor exhibited lower selectivity in comparable binding assays. [1]

Endothelin receptor antagonism ETA selectivity Structure–activity relationship

4‑Aryl‑N‑Benzylpyrrolidine‑3‑carboxylic Acid Scaffold: Antimalarial Oral Efficacy Depends on 4‑Aryl Identity

In a 2019 J. Med. Chem. evaluation of 4‑aryl‑N‑benzylpyrrolidine‑3‑carboxamides, oral dosing at 50 mg/kg QD for 4 days in P. berghei‑infected mice showed parasitemia reduction ranging from <50% to >99% depending on the 4‑aryl substituent. Analogs with small 4‑aryl groups (e.g., 4‑fluorophenyl, 4‑chlorophenyl) displayed ≥95% reduction, while larger or more polar substitutions drastically lowered efficacy. The p‑tolyl group (4‑methylphenyl) occupies a sterically and electronically intermediate position that directly impacts oral antimalarial potency in vivo. [1]

Antimalarial drug discovery P. berghei mouse model 4‑Aryl‑N‑benzylpyrrolidine‑3‑carboxamide

Single (3S,4R) Enantiomer vs. Racemic trans Mixture: Stereochemical Integrity for Chiral Target Engagement

The target compound is specified as the (3S,4R) enantiomer with >95% purity (achiral HPLC). By contrast, the racemic trans mixture (rel‑(3R,4S), CAS 80896‑75‑9) is also commercially available but requires additional chiral resolution to access the single enantiomer. In a closely related (3S,4R)‑N‑tert‑butyl‑4‑arylpyrrolidine‑3‑carboxylic acid synthesis, the enantioselective nitrile anion cyclization strategy delivered >99.9% chemical and optical purity for the trans‑(3S,4R) product, demonstrating that the stereochemical outcome is highly sensitive to reaction conditions; procurement of the pre‑resolved single enantiomer eliminates the need for chiral HPLC or diastereomeric salt resolution. [1]

Chiral resolution Enantiomeric purity Stereospecific synthesis

Hydrochloride Salt Form vs. Free Base: Handling and Solubility Advantages in Synthetic Workflows

The hydrochloride salt (CAS 1956309-30-0) is a white to off‑white powder or crystals with a defined stoichiometry (1:1 salt), supplied at >95% purity. The corresponding free base (CAS 1820581-27-8) is also commercially available but is typically a solid with potentially different hygroscopicity and solubility profiles. In general, hydrochloride salts of pyrrolidine‑3‑carboxylic acids exhibit higher aqueous solubility and improved solid‑state stability compared to the zwitterionic free base forms, facilitating direct use in aqueous coupling reactions (e.g., amide bond formation with EDC/HOBt) without pre‑neutralization. [1]

Salt selection Aqueous solubility Pharmaceutical intermediate handling

Room Temperature Storage Stability: Logistical Advantage Over Cold‑Chain‑Dependent Intermediates

The hydrochloride salt is shipped and stored at room temperature without special handling requirements. This contrasts with several functionalized pyrrolidine intermediates (e.g., certain N‑Boc or sulfonyl fluoride derivatives) that require refrigeration or inert atmosphere storage to prevent degradation.

Storage condition Supply chain robustness Intermediate stability

Patented Scalable Synthesis Pathway: (3S,4R)‑1‑Benzyl‑4‑aryl‑pyrrolidine‑3‑carboxylic Acids as CNS‑Active Pharmaceutical Intermediates

Patent WO2010069793A1 (Hoffmann‑La Roche) describes a novel enantioselective hydrogenation process for preparing (3S,4S)‑ or (3R,4R)‑1‑benzyl‑4‑(halogen‑aryl)‑pyrrolidine‑3‑carboxylic acids as building blocks for pharmaceutically active compounds targeting central nervous system disorders. [1] Although the patent claims are directed to halogen‑substituted aryl derivatives, the core (3S,4R) trans‑1‑benzyl‑4‑arylpyrrolidine‑3‑carboxylic acid scaffold is identical in stereochemical architecture to the target compound. The patent explicitly states that these intermediates serve for preparing CNS therapeutics, citing preclinical data in Bioorg. Med. Chem. Lett. 1999, 9, 195 and 2004, 14, 941. [1] This establishes a documented industrial‑scale synthetic route and a clear pharmaceutical application vector that is not present for non‑benzyl‑protected or non‑aryl‑substituted pyrrolidine‑3‑carboxylic acid analogs.

Process chemistry Enantioselective hydrogenation CNS drug intermediates

Optimal Deployment Scenarios for (3S,4R)-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride in Drug Discovery and Chemical Development


Medicinal Chemistry: ETA‑Selective Endothelin Antagonist Lead Optimization

Research groups pursuing ETA‑selective endothelin receptor antagonists can use this compound as the key chiral core intermediate. The established SAR shows that the 4‑p‑tolyl substituent supports >1,000‑fold ETA/ETB selectivity when elaborated with appropriate N‑acetamide or dihydrobenzofuran side chains. [1] Procuring the pre‑formed (3S,4R)‑1‑benzyl‑4‑(p‑tolyl)pyrrolidine‑3‑carboxylic acid hydrochloride bypasses the need for chiral resolution or asymmetric synthesis of the core, allowing medicinal chemists to focus directly on N‑deprotection and N‑function diversification.

Neglected Disease Drug Discovery: Antimalarial 4‑Aryl‑N‑Benzylpyrrolidine‑3‑carboxamide Series

Teams synthesizing 4‑aryl‑N‑benzylpyrrolidine‑3‑carboxamides for oral antimalarial development can directly couple this carboxylic acid with various amines to generate focused libraries. The 2019 J. Med. Chem. antimalarial campaign demonstrated that 4‑aryl identity is the primary driver of in vivo oral efficacy in P. berghei models, and the p‑tolyl group lies within the SAR sweet spot for >95% parasitemia reduction. [2] Using the hydrochloride salt enables direct amide bond formation under standard HATU or EDC conditions in aqueous/organic mixtures without a separate free‑basing step.

Process Development and Scale‑Up: CNS Intermediate Supply Chain

For CROs and pharmaceutical CDMOs developing scalable routes to CNS‑active pyrrolidine derivatives, this compound represents a validated scaffold with a documented industrial enantioselective synthesis pathway (Roche patent WO2010069793A1). [3] The room‑temperature storage stability and single‑enantiomer form reduce quality‑control burden and eliminate the chiral purity uncertainty that accompanies racemic starting materials, simplifying tech transfer from medicinal chemistry to pilot‑plant scale.

Chemical Biology: Enantiopure Probe Synthesis for Target Identification

Chemical biology groups requiring stereochemically defined, conjugatable pyrrolidine probes (e.g., for activity‑based protein profiling or photoaffinity labeling) benefit from the (3S,4R)‑configured carboxylic acid handle, which can be directly converted to activated esters, hydrazides, or linkers. The defined stereochemistry ensures that any target engagement signal originates from a single, unambiguous enantiomer, eliminating confounding data from racemic or diastereomeric mixtures. [4]

Quote Request

Request a Quote for (3S,4R)-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.